1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves multiple steps. One common method includes the reaction of pyrido[2,3-d]pyrimidine derivatives with sulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Scientific Research Applications
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . The compound’s sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride can be compared with other pyrido[2,3-d]pyrimidine derivatives such as:
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, which affects its reactivity and applications.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are structurally similar but have different functional groups and are used as PARP-1 inhibitors in cancer research.
The uniqueness of 1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride lies in its sulfonyl chloride group, which provides distinct reactivity and potential for various applications in research and industry .
Properties
Molecular Formula |
C11H12ClN3O4S |
---|---|
Molecular Weight |
317.75 g/mol |
IUPAC Name |
1-butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C11H12ClN3O4S/c1-2-3-4-15-9-8(10(16)14-11(15)17)5-7(6-13-9)20(12,18)19/h5-6H,2-4H2,1H3,(H,14,16,17) |
InChI Key |
UDQVJROIBDPSFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)NC1=O |
Origin of Product |
United States |
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